molecular formula C6H6INO B1390835 5-Iodo-6-methylpyridin-2(1H)-one CAS No. 927870-76-6

5-Iodo-6-methylpyridin-2(1H)-one

Cat. No.: B1390835
CAS No.: 927870-76-6
M. Wt: 235.02 g/mol
InChI Key: UFZSHCNPDKACCS-UHFFFAOYSA-N
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Description

5-Iodo-6-methylpyridin-2(1H)-one is a chemical compound with the molecular formula C6H6INO It is a derivative of pyridin-2(1H)-one, featuring an iodine atom at the 5-position and a methyl group at the 6-position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Iodo-6-methylpyridin-2(1H)-one typically involves the iodination of 6-methylpyridin-2(1H)-one. One common method is the reaction of 6-methylpyridin-2(1H)-one with iodine in the presence of a suitable oxidizing agent, such as hydrogen peroxide or iodine monochloride, under controlled temperature and pH conditions.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 5-Iodo-6-methylpyridin-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used to oxidize the compound.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield carboxylic acids or other oxidized derivatives.

  • Reduction: Reduction reactions can produce amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry: 5-Iodo-6-methylpyridin-2(1H)-one is used as a building block in organic synthesis, particularly in the construction of more complex molecules. Its iodine atom makes it a useful reagent for cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its iodine atom allows for radiolabeling, making it valuable in imaging and tracing studies.

Medicine: The compound has potential applications in drug discovery and development. It can serve as a precursor for the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions.

Industry: this compound is used in the production of agrochemicals, dyes, and other industrial chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical processes.

Mechanism of Action

The mechanism by which 5-Iodo-6-methylpyridin-2(1H)-one exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The iodine atom plays a crucial role in the binding affinity and specificity of the compound.

Molecular Targets and Pathways:

  • Enzymes: The compound may target specific enzymes involved in metabolic pathways or signaling cascades.

  • Receptors: It can interact with receptors on cell surfaces, modulating their activity and downstream signaling.

Comparison with Similar Compounds

  • 5-Iodo-1-methylpyridin-2(1H)-one: Similar structure but different position of the iodine atom.

  • 6-Iodo-5-methylpyridin-2(1H)-one: Similar structure but different position of the methyl group.

  • 5-Iodo-2-methylpyridin-6(1H)-one: Similar structure but different position of the methyl group and iodine atom.

Uniqueness: 5-Iodo-6-methylpyridin-2(1H)-one is unique due to its specific arrangement of substituents, which influences its reactivity and biological activity. This arrangement allows for distinct interactions with molecular targets, making it a valuable compound in various applications.

Properties

IUPAC Name

5-iodo-6-methyl-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6INO/c1-4-5(7)2-3-6(9)8-4/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZSHCNPDKACCS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=O)N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20654766
Record name 5-Iodo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

927870-76-6
Record name 5-Iodo-6-methylpyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20654766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-iodo-6-methylpyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 5
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Reactant of Route 6
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